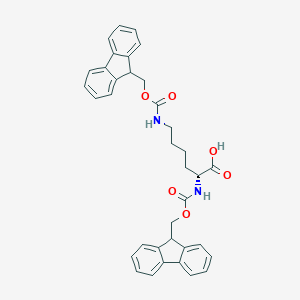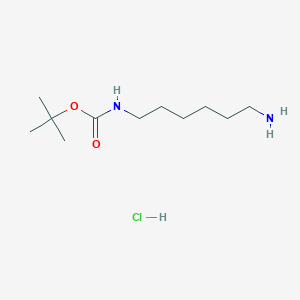
Fmoc-Thr(tBu)-OPfp
描述
“Fmoc-Thr(tBu)-OH” is a threonine derivative that is commonly used in solid phase peptide synthesis . It is also known as N-α-Fmoc-O-t.-butyl-L-threonine .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .Molecular Structure Analysis
The molecular formula of “Fmoc-Thr(tBu)-OH” is C23H27NO5 . The molar mass is 397.50 g/mol .Chemical Reactions Analysis
“Fmoc-Thr(tBu)-OH” is used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis
“Fmoc-Thr(tBu)-OH” appears as a white to off-white powder . It has a melting point of 125 - 135 °C . It is clearly soluble in 25 mmole in 50 ml DMF .科学研究应用
蛋白质合成
Fmoc-Thr(tBu)-OPfp 在蛋白质合成中被广泛使用。 它作为蛋白质形成过程中的构建块,而蛋白质对于细胞的结构和功能至关重要 .
肽合成
该化合物在肽合成中至关重要,特别是在固相肽合成 (SPPS) 中。 SPPS 是一种用于生产肽的方法,肽是由氨基酸组成的短链 .
酶促反应
this compound 可用于酶促反应。 酶是催化生化反应的蛋白质,它们通常需要特定的氨基酸来发挥作用 .
药物递送系统
在制药行业,this compound 用于开发药物递送系统。 该化合物的特性可用于设计更有效、更安全地将药物递送到身体特定部位的药物 .
氯霉素类似物的合成
this compound 可用于通过固相肽合成合成氯霉素类似物 . 氯霉素是一种具有强大抗癌活性的天然产物。
6. 胺和羟基官能团的保护 this compound 可作为复杂脱氢肽固相合成中胺和羟基官能团的保护基 . 这在肽合成中至关重要,因为它可以防止不需要的副反应。
作用机制
Target of Action
Fmoc-Thr(tBu)-OPfp is primarily used as a building block in peptide synthesis . It is a derivative of the amino acid threonine, which is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group at the amino end and the tBu (tert-butyl) group at the hydroxyl end . The primary targets of this compound are the peptide chains that are being synthesized.
Mode of Action
In solid-phase peptide synthesis, this compound is added to the growing peptide chain in a stepwise manner . The Fmoc group is removed under basic conditions, allowing the free amino group to react with the carboxyl group of the next amino acid in the sequence . The tBu group protects the hydroxyl side chain of threonine during synthesis and is removed under acidic conditions at the end of the synthesis .
Result of Action
The primary result of the action of this compound is the successful incorporation of the amino acid threonine into a peptide chain during solid-phase peptide synthesis . This allows for the synthesis of complex peptides with a high degree of control over the sequence.
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis. For example, the Fmoc group is removed under basic conditions, while the tBu group is removed under acidic conditions . The stability of the compound can also be affected by temperature, with storage recommended below +30°C . The efficacy of the peptide synthesis can be influenced by the purity of the reagents, the efficiency of the coupling and deprotection steps, and the prevention of side reactions.
安全和危害
“Fmoc-Thr(tBu)-OH” is classified as Acute Aquatic Toxicity (Category 1), H400, Chronic Aquatic Toxicity (Category 1), H410, and Specific Target Organ Toxicity - Single Exposure (Category 3) Respiratory System, H335 . It is recommended to avoid release into the environment and to wear protective gloves/eye protection/face protection .
未来方向
In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . The adoption of green solvents in current synthetic schemes will be translated into a smaller impact on the environment and on human health . Another approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence .
生化分析
Biochemical Properties
Fmoc-Thr(tBu)-OPfp plays a significant role in biochemical reactions, particularly in the synthesis of complex depsipeptides . It serves as a protecting group for both the amine and the hydroxyl functions during solid-phase synthesis . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of peptide bonds in the synthesis process .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By serving as a building block in the synthesis of peptides, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis . It binds with enzymes and proteins involved in the synthesis process, facilitating the formation of peptide bonds . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound self-assembles to sphere at lower concentration which changes to dumb-bell shapes at higher concentration under room temperature conditions . When the solution at lower concentration is heated the spheres changes to rods while the dumb bell shapes at higher concentrations change to elongated dumb-bell-rod like morphologies .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors during this process, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role in peptide synthesis . It may interact with transporters or binding proteins during this process, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role in peptide synthesis . It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUPIXJXWQAMT-PWECECGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583335 | |
| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117088-31-0 | |
| Record name | Pentafluorophenyl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















